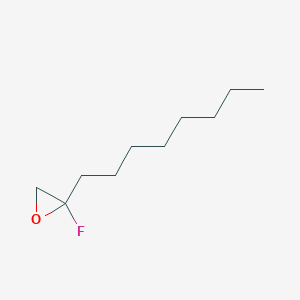
2-Fluoro-2-octyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-2-octyloxirane is an organic compound with the molecular formula C10H19FO. It is a fluorinated epoxide, which means it contains a three-membered ring with an oxygen atom and a fluorine substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-octyloxirane typically involves the reaction of 2-octanol with a fluorinating agent. One common method is the reaction of 2-octanol with diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through distillation or chromatography to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-2-octyloxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the epoxide to alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 2-fluoro-1,2-octanediol.
Reduction: Formation of 2-fluoro-2-octanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-2-octyloxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce fluorine atoms into complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to the unique properties conferred by the fluorine atom.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties
Wirkmechanismus
The mechanism of action of 2-Fluoro-2-octyloxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. The presence of the fluorine atom can influence the reactivity and selectivity of these reactions. Molecular targets and pathways involved include interactions with nucleophilic sites in biomolecules and catalytic processes in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-2-methyloxirane: Another fluorinated epoxide with a methyl group instead of an octyl group.
2-Fluoro-2-phenyl-oxirane: Contains a phenyl group, offering different reactivity and applications.
2-Fluoro-2-chloromethyloxirane: Contains a chloromethyl group, providing unique chemical properties.
Uniqueness: The presence of the fluorine atom enhances its stability and reactivity compared to non-fluorinated analogs .
Eigenschaften
CAS-Nummer |
848137-86-0 |
|---|---|
Molekularformel |
C10H19FO |
Molekulargewicht |
174.26 g/mol |
IUPAC-Name |
2-fluoro-2-octyloxirane |
InChI |
InChI=1S/C10H19FO/c1-2-3-4-5-6-7-8-10(11)9-12-10/h2-9H2,1H3 |
InChI-Schlüssel |
WRJJBWJXQPMASU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1(CO1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















